molecular formula C4H6N2O2 B15309321 n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine

n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine

Cat. No.: B15309321
M. Wt: 114.10 g/mol
InChI Key: WXOLAFSJBWFSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine is a compound that features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole-based compounds, including n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine, often involves the van Leusen reaction. This method utilizes tosylmethyl isocyanides (TosMICs) as key reagents . The reaction typically proceeds under mild conditions and can be catalyzed by various metal catalysts such as palladium or nickel . The reaction conditions can be optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of oxazole derivatives may involve continuous flow processes to enhance efficiency and scalability. The use of ionic liquids as solvents has been reported to improve the yield and purity of the products . Additionally, microwave-assisted synthesis can be employed to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity compared to other oxazole derivatives .

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

N-(1,3-oxazol-5-ylmethyl)hydroxylamine

InChI

InChI=1S/C4H6N2O2/c7-6-2-4-1-5-3-8-4/h1,3,6-7H,2H2

InChI Key

WXOLAFSJBWFSSU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=N1)CNO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.